molecular formula C16H17NO4S B2399991 5-(Phenylmethoxycarbonylamino)-3-propan-2-ylthiophene-2-carboxylic acid CAS No. 2287335-18-4

5-(Phenylmethoxycarbonylamino)-3-propan-2-ylthiophene-2-carboxylic acid

Cat. No.: B2399991
CAS No.: 2287335-18-4
M. Wt: 319.38
InChI Key: LCNKUVAVQQZLIH-UHFFFAOYSA-N
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Description

5-(Phenylmethoxycarbonylamino)-3-propan-2-ylthiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a phenylmethoxycarbonylamino group and a propan-2-yl group attached to the thiophene ring, along with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenylmethoxycarbonylamino)-3-propan-2-ylthiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Phenylmethoxycarbonylamino Group: This step involves the reaction of the thiophene derivative with phenylmethoxycarbonyl chloride in the presence of a base like triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

5-(Phenylmethoxycarbonylamino)-3-propan-2-ylthiophene-2-carboxylic acid has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 5-(Phenylmethoxycarbonylamino)-3-propan-2-ylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring and functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.

    5-(Phenylmethoxycarbonylamino)thiophene-2-carboxylic acid: Similar structure but without the propan-2-yl group.

    3-Propan-2-ylthiophene-2-carboxylic acid: Lacks the phenylmethoxycarbonylamino group.

Uniqueness

5-(Phenylmethoxycarbonylamino)-3-propan-2-ylthiophene-2-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the phenylmethoxycarbonylamino and propan-2-yl groups distinguishes it from simpler thiophene derivatives, potentially enhancing its utility in various applications.

Properties

IUPAC Name

5-(phenylmethoxycarbonylamino)-3-propan-2-ylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-10(2)12-8-13(22-14(12)15(18)19)17-16(20)21-9-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNKUVAVQQZLIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(SC(=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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